Chemical structure and properties of 2,5-Bis(methylamino)terephthalic acid
Chemical structure and properties of 2,5-Bis(methylamino)terephthalic acid
An In-Depth Technical Guide to 2,5-Bis(methylamino)terephthalic Acid: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 2,5-Bis(methylamino)terephthalic acid (CAS No: 59736-61-7), a niche aromatic dicarboxylic acid. While its direct literature is sparse, this document extrapolates from foundational chemical principles and data on analogous substituted terephthalic acids to present its core characteristics. We will delve into its molecular structure, predicted physicochemical properties, plausible synthetic and purification pathways, and robust characterization methodologies. Furthermore, this guide explores its potential applications as a sophisticated building block in materials science, particularly as a monomer for performance polymers and a linker for metal-organic frameworks (MOFs), as well as a scaffold in medicinal chemistry. This document is intended for researchers, chemists, and material scientists engaged in advanced R&D activities.
Introduction
Terephthalic acid, a commodity chemical, serves as the cornerstone for the production of polyethylene terephthalate (PET), a ubiquitous polyester in packaging and textiles.[1][2] The strategic functionalization of the terephthalic acid aromatic ring unlocks a vast chemical space, enabling the synthesis of molecules with fine-tuned properties for specialized applications. The introduction of substituent groups, such as amino moieties, dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and coordination chemistry.
2,5-Bis(methylamino)terephthalic acid is one such derivative. The presence of two carboxylic acid groups provides sites for polymerization and esterification, while the two secondary methylamino groups offer unique potential for hydrogen bonding, act as coordination sites for metal ions, and can serve as reactive handles for further chemical modification. These structural features position it as a molecule of significant interest for creating advanced materials with tailored thermal, mechanical, and electronic properties. This guide serves to consolidate known data and provide expert-driven, scientifically-grounded insights into its synthesis, characterization, and application.
Molecular Structure and Physicochemical Properties
Chemical Structure
2,5-Bis(methylamino)terephthalic acid possesses a planar benzene ring core, substituted at the 1- and 4-positions with carboxylic acid (-COOH) groups and at the 2- and 5-positions with methylamino (-NHCH₃) groups. The molecule exhibits symmetry, which influences its spectroscopic and crystallographic properties. The intramolecular hydrogen bonding between the amino protons and the carbonyl oxygens of the adjacent carboxyl groups is a key structural feature influencing its conformation and reactivity.
Caption: Chemical structure of 2,5-Bis(methylamino)terephthalic acid.
Physicochemical Data
The following table summarizes the key computed and reported properties of the molecule. Due to limited experimental data, some values are predicted based on its structure.
| Property | Value | Source |
| IUPAC Name | 2,5-bis(methylamino)benzene-1,4-dicarboxylic acid | - |
| CAS Number | 59736-61-7 | [3][4] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | - |
| Molecular Weight | 224.22 g/mol | [3] |
| Appearance | Predicted: Crystalline solid (e.g., off-white to yellow/brown) | Inferred |
| Hydrogen Bond Donors | 4 (2 from -COOH, 2 from -NH) | Computed |
| Hydrogen Bond Acceptors | 6 (4 from -COOH oxygens, 2 from -NH nitrogens) | Computed |
| Topological Polar Surface Area | 121.0 Ų | Computed |
Solubility Profile
The solubility of terephthalic acid itself is notably low in water and most common organic solvents.[5] The introduction of two methylamino groups is expected to slightly increase its polarity. However, the strong intermolecular hydrogen bonding in the solid state, forming a stable crystal lattice, will likely keep its solubility low in non-polar solvents.
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Predicted High Solubility: Strong aqueous bases (e.g., NaOH, KOH) via deprotonation of the carboxylic acids to form soluble carboxylate salts. Strong acids (e.g., H₂SO₄) via protonation of the amino groups.
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Predicted Moderate to Low Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP), especially upon heating.[5]
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Predicted Poor Solubility: Water, alcohols (methanol, ethanol), ethers, and non-polar hydrocarbons.
Thermal Stability
The thermal stability of terephthalate derivatives is a critical parameter for their application in polymer science.[6] 2,5-Bis(methylamino)terephthalic acid is expected to be a thermally stable compound. Thermal analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be the standard methods for evaluation.[7] TGA would likely show a high decomposition temperature, characteristic of aromatic polyamides and acids.[8] DSC would reveal the melting point, which is expected to be high (likely >300 °C with decomposition), and any other phase transitions.
Synthesis and Purification
Proposed Synthesis Pathway
A logical and efficient approach starts from terephthalic acid, proceeding through nitration, reduction, and finally, methylation. This pathway utilizes common and well-understood reactions.
Caption: Proposed multi-step synthesis of 2,5-Bis(methylamino)terephthalic acid.
Detailed Synthetic Protocol: Reductive Amination Approach
This protocol focuses on the final methylation step, starting from the commercially available 2,5-diaminoterephthalic acid. The Eschweiler-Clarke reaction is chosen for its high yield and selectivity for methylating primary and secondary amines without affecting the carboxylic acid groups.
Starting Material: 2,5-Diaminoterephthalic Acid
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of 2,5-diaminoterephthalic acid in formic acid (98-100%).
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Addition of Reagent: Add an excess of aqueous formaldehyde solution (37 wt. %, ~5.0 equivalents) to the suspension. Causality: Formic acid acts as both the solvent and the reducing agent, while formaldehyde provides the methyl group via the formation of an imine intermediate.
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Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: The reaction is driven to completion by the evolution of carbon dioxide gas, a byproduct of the formic acid oxidation.
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Work-up: After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure.
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Isolation of Crude Product: The resulting residue is treated with deionized water. The product, being poorly soluble, should precipitate. The solid is collected by vacuum filtration.
Purification Workflow
Purification is critical to obtaining a high-purity product suitable for polymerization or pharmaceutical applications. A multi-step process is recommended.
Caption: A self-validating purification workflow for the target compound.
Detailed Purification Protocol
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Acid Wash: The crude solid is first washed with dilute hydrochloric acid (e.g., 1 M HCl) to remove any unreacted starting material or partially methylated amines.
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Water Wash: The solid is then washed thoroughly with deionized water until the filtrate is neutral to remove residual HCl.
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Base Dissolution: The washed solid is dissolved in a minimal amount of aqueous sodium hydroxide solution (e.g., 1 M NaOH) to form the soluble disodium salt. Causality: This step selectively dissolves the acidic product, leaving behind non-acidic, insoluble impurities.
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Filtration: The basic solution is filtered to remove any insoluble particulate matter.
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Reprecipitation: The clear filtrate is slowly acidified with dilute HCl while stirring. The purified 2,5-Bis(methylamino)terephthalic acid will precipitate out of the solution. The pH should be adjusted to be just below the pKa of the carboxylic acid groups (estimated pH 3-4).
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Final Collection and Drying: The purified solid is collected by vacuum filtration, washed with deionized water, followed by a small amount of cold ethanol to aid in drying, and finally dried in a vacuum oven.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following techniques and their expected results are outlined.
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - A singlet for the two equivalent aromatic protons (-CH-).- A signal for the two equivalent amine protons (-NH-), which may be broad.- A signal for the six equivalent methyl protons (-CH₃).- A very broad signal for the two carboxylic acid protons (-COOH). |
| ¹³C NMR (in DMSO-d₆) | - Signal for the carbonyl carbon (-C =O).- Signals for the four distinct aromatic carbons.- Signal for the methyl carbon (-C H₃). |
| FT-IR (KBr pellet) | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibration (~3300-3500 cm⁻¹).- Strong C=O stretch from carboxylic acid (~1700 cm⁻¹).[11]- C-N stretching vibration (~1250-1350 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).[11] |
| Mass Spec. (ESI⁻) | - Molecular ion peak [M-H]⁻ at m/z 223.07. |
| Elemental Analysis | Calculated for C₁₀H₁₂N₂O₄: C, 53.57%; H, 5.39%; N, 12.49%; O, 28.54%. |
Applications in Research and Development
The unique bifunctional nature of 2,5-Bis(methylamino)terephthalic acid makes it a valuable building block for various advanced applications.
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- 3. Terephthalic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 7. repositori.udl.cat [repositori.udl.cat]
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- 9. CN105384652A - Method for preparing 2,5-di(substituted) arylamino terephthalic acid - Google Patents [patents.google.com]
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